BenchChemオンラインストアへようこそ!

2-(4-Hydroxypiperidin-4-yl)acetonitrile

Medicinal Chemistry Synthetic Methodology Piperidine Functionalization

Why choose CAS 1511824-36-4? The C-4 quaternary center precludes oxidative N-dealkylation, improving the metabolic stability of your drug candidates. A free secondary amine enables direct amide coupling, sulfonamide formation, reductive amination, or N-arylation—streamlining the synthesis of kinase inhibitors like gusacitinib, USP19 inhibitors, and PROTACs. Maintains the 4-piperidineacetonitrile core while allowing diverse N-substitution for SAR exploration. The free base form ensures anhydrous reaction compatibility without the need for neutralization steps.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1511824-36-4
Cat. No. B2447499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxypiperidin-4-yl)acetonitrile
CAS1511824-36-4
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CNCCC1(CC#N)O
InChIInChI=1S/C7H12N2O/c8-4-1-7(10)2-5-9-6-3-7/h9-10H,1-3,5-6H2
InChIKeyWIIDCMWXCKMVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxypiperidin-4-yl)acetonitrile (CAS 1511824-36-4): A C4-Quaternary Piperidine-Acetonitrile Building Block for Medicinal Chemistry


2-(4-Hydroxypiperidin-4-yl)acetonitrile (CAS 1511824-36-4) is a C7H12N2O piperidine derivative bearing both a hydroxyl group and an acetonitrile substituent at the 4-position of the piperidine ring, forming a quaternary carbon center . With a molecular weight of 140.18 g/mol, a calculated LogP of -1.178, and a high fraction of sp³-hybridized carbons (Fsp3 = 0.857), this compound occupies a distinct region of physicochemical space compared to its N-1 positional isomer (CAS 78503-67-0) . It is primarily employed as a synthetic intermediate in the preparation of kinase inhibitors (e.g., the gusacitinib scaffold), USP19 inhibitors, and other 4,4-disubstituted piperidine-containing drug candidates [1][2].

Why Generic Piperidine-Acetonitrile Analogs Cannot Substitute for 2-(4-Hydroxypiperidin-4-yl)acetonitrile (CAS 1511824-36-4)


Simple in-class substitution fails for this compound because the regiochemistry of the acetonitrile attachment—C-4 quaternary versus N-1 tertiary—dictates fundamentally different chemical reactivity, metabolic vulnerability, and downstream synthetic potential. The N-1 isomer 2-(4-hydroxypiperidin-1-yl)acetonitrile (CAS 78503-67-0) lacks the quaternary carbon center and bears the nitrile on the piperidine nitrogen, rendering the secondary amine unavailable for further diversification . The C-4 isomer (CAS 1511824-36-4) retains a free secondary amine (pKa ~9–10, typical for piperidines) that serves as a critical handle for amide coupling, sulfonamide formation, reductive amination, or N-arylation [1]. Furthermore, the quaternary C-4 center precludes oxidative N-dealkylation—a major CYP450-mediated clearance pathway for N-alkyl piperidines—potentially conferring improved metabolic stability to downstream drug candidates built on this scaffold [1]. The hydrochloride salt (CAS 2093980-11-9) may also be considered, but the free base form (1511824-36-4) offers greater versatility for reactions requiring anhydrous or non-aqueous conditions .

Quantitative Differentiation Evidence for 2-(4-Hydroxypiperidin-4-yl)acetonitrile (CAS 1511824-36-4) vs. Closest Analogs


Regiochemical Comparison: C-4 Quaternary vs. N-1 Tertiary Acetonitrile Substitution and Impact on Synthetic Handles

2-(4-Hydroxypiperidin-4-yl)acetonitrile (CAS 1511824-36-4) bears the acetonitrile group at the C-4 position, creating a quaternary carbon that simultaneously carries a hydroxyl group. This leaves the piperidine secondary amine (N-H) free and available for further derivatization. In contrast, the positional isomer 2-(4-hydroxypiperidin-1-yl)acetonitrile (CAS 78503-67-0) has the acetonitrile group N-alkylated onto the piperidine nitrogen, permanently occupying the amine and eliminating it as a synthetic handle . The C-4 isomer offers two orthogonal reactive sites (secondary amine + tertiary alcohol/nitrile), while the N-1 isomer offers only one (secondary alcohol) for downstream elaboration. This difference is structurally confirmed by SMILES comparison: N#CCC1(O)CCNCC1 (C-4 isomer) vs. OC1CCN(CC#N)CC1 (N-1 isomer) .

Medicinal Chemistry Synthetic Methodology Piperidine Functionalization

Free Base vs. Hydrochloride Salt: Impact on Synthetic Utility and Reaction Compatibility

2-(4-Hydroxypiperidin-4-yl)acetonitrile free base (CAS 1511824-36-4, MW 140.18) and its hydrochloride salt (CAS 2093980-11-9, MW 176.64) represent two procurement options. The free base is directly compatible with anhydrous reactions such as amide couplings (HATU/EDCI-mediated), reductive aminations (NaBH(OAc)₃/NaBH₃CN), and N-arylations (Buchwald-Hartwig, Chan-Lam) without requiring a neutralization step . The hydrochloride salt adds 36.46 Da to the formula weight and typically requires pre-treatment with a base (e.g., Et₃N, DIPEA) to liberate the free amine, introducing an additional unit operation and potential salt removal burden in process-scale syntheses . Both forms are commercially available at 98% purity .

Process Chemistry Salt Selection Synthetic Intermediate

Physicochemical Property Differentiation: LogP, Fsp3, and TPSA Profiling vs. Drug-Like Chemical Space Benchmarks

The compound exhibits a computed LogP of -1.178 (Fluorochem) to 0.01458 (LeYan), placing it in a highly hydrophilic range compared to typical oral drug space (median LogP ~3–4) . Its Fsp3 value of 0.857 is substantially higher than the average for clinical candidates (Fsp3 ~0.42–0.47), indicating exceptional three-dimensional character that correlates with improved clinical success rates . The topological polar surface area (TPSA) of 56.05 Ų and only 1 rotatable bond further define a conformationally constrained, low-molecular-weight (140.18 Da) fragment-like profile . In the context of the gusacitinib scaffold, the 4-piperidineacetonitrile moiety contributes to a dual SYK/JAK inhibition profile with IC₅₀ values of 5 (SYK), 46 (JAK1), 4 (JAK2), 11 (JAK3), and 8 (TYK2) nM, demonstrating that building blocks with this substitution pattern can be elaborated into highly potent clinical candidates .

Physicochemical Profiling Drug-likeness ADME Prediction

Relevance to Clinically Validated Scaffolds: The 4-Piperidineacetonitrile Motif in Gusacitinib and USP19 Inhibitor Programs

The C-4 quaternary 4-hydroxypiperidine-acetonitrile substructure embodied by CAS 1511824-36-4 is a direct precursor to the '4-piperidineacetonitrile' pharmacophoric element found in gusacitinib (ASN-002), an FDA-approved oral dual SYK/JAK inhibitor for chronic hand eczema [1]. Gusacitinib's IUPAC name includes the fragment '1-(5,6-dihydro-4-((4-(4-hydroxy-1-piperidinyl)phenyl)amino)-5-oxopyrimido[4,5-d]pyridazin-2-yl)-4-piperidineacetonitrile,' demonstrating that the core scaffold of CAS 1511824-36-4 is elaborated into a clinical kinase inhibitor [1]. Separately, the Almac Discovery USP19 inhibitor patent (US 11,807,646 B2) exemplifies numerous 4-hydroxypiperidine derivatives with C-4 substitution for the treatment of muscular atrophy, obesity, and type II diabetes, establishing this compound class as a privileged scaffold across multiple therapeutic programs [2].

Kinase Inhibitors USP19 Inhibitors Clinical-stage Scaffolds

Recommended Application Scenarios for 2-(4-Hydroxypiperidin-4-yl)acetonitrile (CAS 1511824-36-4) Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring Free Secondary Amine for Diversity Generation

When a medicinal chemistry program requires a piperidine-acetonitrile building block that enables N-functionalization (amide coupling, sulfonamide formation, reductive amination, or Buchwald-Hartwig N-arylation), CAS 1511824-36-4 is the appropriate choice over the N-1 isomer (CAS 78503-67-0). The free secondary amine provides the second derivatization handle that the N-1 isomer lacks [1]. This compound is suitable for library synthesis where the 4-piperidineacetonitrile core is maintained while the N-substituent is varied for structure-activity relationship exploration, mirroring the diversification strategy used in the USP19 inhibitor patent (US 11,807,646 B2) .

Synthesis of Kinase Inhibitor Scaffolds Containing the 4-Piperidineacetonitrile Pharmacophore (e.g., Gusacitinib Analogs)

For programs targeting the SYK/JAK kinase inhibitor chemical space, CAS 1511824-36-4 provides a direct entry point to the 4-piperidineacetonitrile substructure found in gusacitinib (ASN-002) [1]. The free base form enables direct N-functionalization without a neutralization step, streamlining the synthetic route to elaborated pyrimido[4,5-d]pyridazinone cores . The high Fsp3 (0.857) and low LogP (-1.178) of this building block also align with the current medicinal chemistry emphasis on increasing three-dimensionality and reducing lipophilicity to improve clinical success rates .

Fragment-Based Drug Discovery (FBDD) Leveraging Low MW and High Fsp3 for Lead Optimization

With a molecular weight of 140.18 Da, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a rotatable bond count of 1, CAS 1511824-36-4 conforms to all Fragment Rule of 3 criteria [1]. Its exceptionally high Fsp3 (0.857) makes it an attractive fragment for growing or linking strategies aimed at improving the three-dimensional character of advanced leads while maintaining favorable physicochemical properties [1]. The presence of both a nitrile (H-bond acceptor, potential bioisostere for carboxylic acids) and a tertiary alcohol on the quaternary carbon offers multiple vectors for fragment elaboration.

USP19-Targeted Degrader and Inhibitor Programs (Muscular Atrophy, Metabolic Disease)

The 4-hydroxypiperidine scaffold with C-4 substitution exemplified by CAS 1511824-36-4 is a core structural element in the Almac Discovery USP19 inhibitor patent family [1]. For research groups pursuing USP19 as a target for muscular atrophy, obesity, insulin resistance, or type II diabetes, this building block provides a validated entry point for constructing inhibitors or PROTAC degrader molecules with the required C-4 quaternary substitution pattern [1]. The free amine enables conjugation to E3 ligase ligands for PROTAC design, while the nitrile can serve as an affinity probe or be reduced to aminomethyl for further elaboration.

Quote Request

Request a Quote for 2-(4-Hydroxypiperidin-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.